3,3'-Diheptyloxacarbocyanine iodide

Plant Cell Biology Mitochondrial Imaging Potentiometric Probes

Researchers using DiOC6(3) for mitochondrial membrane potential (ΔΨm) assays often encounter ER background staining that compromises signal specificity. 3,3'-Diheptyloxacarbocyanine iodide (DiOC7(3)) resolves this with its longer heptyl tail, ensuring superior mitochondrial selectivity. - Enables high-signal-to-noise ΔΨm imaging in plant and fungal models with minimal organelle crosstalk. - Ideal perfusion probe for functional tumor vasculature analysis; spectrally distinct from Hoechst 33342 for multiplexed imaging. - Validated for FACS-based cell sorting by depth in tumor spheroids at optimal low-dose working concentrations.

Molecular Formula C31H41IN2O2
Molecular Weight 600.6 g/mol
Cat. No. B1255563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diheptyloxacarbocyanine iodide
Synonyms3,3'-DHPCC
3,3'-diheptyloxycarbocyanine
DiOC(7)
DiOC7(3)
Molecular FormulaC31H41IN2O2
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCC.[I-]
InChIInChI=1S/C31H41N2O2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1
InChIKeyANJZLSIIEGUCQL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiOC7(3) Technical Profile & Procurement


3,3'-Diheptyloxacarbocyanine iodide, commonly designated DiOC7(3) [CAS 53213-83-5], is a cationic, lipophilic fluorescent dye belonging to the oxacarbocyanine class. It functions as a slow-response potentiometric probe, primarily used to measure mitochondrial membrane potential (ΔΨm) in live cells and to assess functional vasculature in tissue [1]. Characterized by a heptyl (C7) alkyl tail length, it exhibits excitation/emission maxima in the green spectrum, with λex ~ 482-484 nm and λem ~ 500-510 nm in relevant organic solvents like methanol . Its mechanism relies on Nernstian accumulation across polarized membranes, with fluorescence intensity correlating to the magnitude of the membrane potential.

Assay Type Mitochondrial membrane potential (ΔΨm) imaging in live cells
Probe Mechanism Slow-response potentiometric, Nernstian accumulation
Key Selectivity Reported higher mitochondrial selectivity vs. ER in plant/fungal models
Spectral Channel Green fluorescence (Ex/Em ~482-484/500-510 nm), compatible with FITC filter sets

DiOC7(3) Substitution Risks


Generic substitution of oxacarbocyanine dyes for potentiometric assays is scientifically unsound due to structure-dependent variations in mitochondrial specificity, cellular retention kinetics, and off-target organelle staining. While DiOC6(3) is more widely cited for mitochondrial potential, its lower lipophilicity results in significant accumulation in the endoplasmic reticulum (ER) at commonly used concentrations, compromising signal specificity [1]. Conversely, the longer heptyl tail of DiOC7(3) enhances its lipophilicity, conferring superior mitochondrial selectivity with minimal cytoplasmic background in plant and fungal models [2]. Furthermore, inter-dye variability in toxicity profiles—for instance, DiOC6(3) inhibits NADH oxidase activity with an I50 of approximately 1 µM in mitochondrial preparations [3]—necessitates careful dose optimization for each analog. Therefore, substituting DiOC7(3) with a shorter-chain analog risks experimental failure through altered subcellular distribution and potential metabolic interference.

Subcellular Specificity
DiOC6(3) may label endoplasmic reticulum at common concentrations, while DiOC7(3) shows reported mitochondrial accumulation with minimal background; substitution risks ER crosstalk.
Lipophilicity & Retention
The heptyl (C7) tail increases lipophilicity; shorter-chain analogs may exhibit different cellular retention and organelle partitioning, altering signal interpretation.
Metabolic Interference
DiOC6(3) inhibits NADH oxidase activity (reported I50 ~1 µM); similar concentration-dependent metabolic effects cannot be assumed for DiOC7(3) and require separate review.

DiOC7(3) Selection Criteria & Evidence


Mitochondrial Selectivity vs. DiOC6(3) in Plant & Fungal Cells

In a direct comparative study of 25 vital dyes in plant cells, DiOC7(3) and DiOC4(3) provided the best differentiation between mitochondria and other structures, whereas DiOC6(3) is known to prominently stain the endoplasmic reticulum (ER) in addition to mitochondria [1]. Unlike DiOC6(3), DiOC7(3) accumulated in mitochondria of barley, maize, and onion cells within 15 to 30 minutes without appreciable staining of other protoplasmic constituents [2].

Mitochondrial Selectivity
Head-to-head
High mitochondrial specificity; minimal ER or cytoplasmic background vs. DiOC6(3) ER labeling
Supports organelle-specific ΔΨm imaging in plant/fungal models
Observed in barley, maize, onion; data to verify in other species
Plant Cell Biology Mitochondrial Imaging Potentiometric Probes

Spectral Discrimination from Hoechst 33342

For in vivo assessment of functional tumor vasculature, DiOC7(3) provides a critical spectral alternative to the commonly used DNA-binding dye Hoechst 33342. Its distinct fluorescence profile (Ex/Em: 450-490/510-520 nm) permits clear discrimination from Hoechst 33342 (Ex/Em: ~350/461 nm) in the same tissue section, enabling simultaneous or sequential dual-staining protocols [1]. This enables the quantification of both anatomical and perfused vascular densities [2].

Hoechst 33342 Cross-talk
Head-to-head
Ex/Em: 450-490/510-520 nm (DiOC7(3)) vs. ~350/461 nm (Hoechst); minimal spectral overlap
Enables dual-staining perfusion protocols in tumor sections
Separable with standard FITC/DAPI filter sets
Tumor Biology Vascular Perfusion In Vivo Imaging

3D Spheroid Penetration vs. Hoechst 33342

In multicellular tumor spheroids, DiOC7(3) exhibits a unique penetration profile, diffusing poorly and thus creating a stable gradient that can be exploited for depth-dependent cell selection. A key quantitative differentiator is the optimal drug dose required for effective cell separation. The optimum dose of DiOC7(3) to achieve good separation of internal and external spheroid cells is approximately tenfold lower than that required for Hoechst 33342 [1]. Furthermore, while both dyes are toxic at higher concentrations, DiOC7(3) does not transfer between cells post-disaggregation, unlike Hoechst 33342 [1].

Spheroid Penetration Dose
Head-to-head
~10-fold lower optimal dose vs. Hoechst 33342
Supports cost-effective depth-dependent cell sorting by FACS
No cell-to-cell dye transfer post-disaggregation; context-dependent
3D Cell Culture Spheroid Models Penetration Probes

Blood Distribution Half-Life in Murine Models

The in vivo behavior of DiOC7(3) is characterized by a short distribution half-life in the bloodstream, making it suitable for pulse-chase perfusion experiments. After an intravenous dose of 1 mg/kg, the dye exhibits a distribution half-life of 180 seconds (3 minutes) in murine blood, and staining of perivascular tumor cells is sufficiently stable for visualization for up to 30 minutes post-injection [1]. This rapid clearance from circulation allows for the detection of transient perfusion changes when used sequentially with a second vascular marker [2].

Blood Half-Life
Cross-study
180 seconds (3 min) in murine model (1 mg/kg i.v.)
Defines temporal window for pulse-chase perfusion experiments
Staining stable ~30 min; verify under your model conditions
In Vivo Imaging Pharmacokinetics Tumor Biology

DiOC7(3) Key Applications


Mitochondrial Imaging in Plants and Fungi

For researchers studying mitochondrial dynamics, membrane potential, or morphology in intact plant cells or fungal systems, DiOC7(3) is the preferred potentiometric probe. Evidence demonstrates its accumulation in plant mitochondria within 15-30 minutes with minimal background staining of other organelles, offering superior selectivity over DiOC6(3), which is known to also label the endoplasmic reticulum [6]. This high signal-to-noise ratio is critical for quantitative imaging and for monitoring ΔΨm changes in response to treatments like kinetin or uncouplers such as CCCP [7].

Dual-Marker Tumor Perfusion Analysis

In oncology research, DiOC7(3) is a validated marker for assessing functional (perfused) vasculature in solid tumors. Its green fluorescence (Ex/Em: ~450-490/510-520 nm) is spectrally distinct from the blue fluorescence of the commonly used perfusion marker Hoechst 33342 (Ex/Em: ~350/461 nm), allowing for clear discrimination of the two stains in a single tissue section [6]. This enables robust multiplexed analysis of vessel functionality and, when combined with immunohistochemistry for markers like CD31, a comprehensive assessment of tumor vascular architecture [7].

Depth-Dependent Cell Sorting from 3D Spheroids

DiOC7(3) is uniquely suited as a penetration probe for fluorescence-activated cell sorting (FACS) of cells from different depths within multicellular tumor spheroids. Its poor diffusion through the spheroid creates a stable, position-dependent fluorescence gradient that is retained even after spheroid disaggregation. The optimal working dose for creating this gradient is approximately tenfold lower than that of the alternative dye Hoechst 33342, offering a more efficient and cost-effective approach for isolating distinct cell subpopulations based on their microenvironmental location [6].

Pulse-Chase Analysis of Transient Tumor Perfusion

The defined in vivo pharmacokinetics of DiOC7(3) make it an ideal tool for pulse-chase experiments designed to quantify transient or intermittent blood flow in tumors. Following intravenous administration (e.g., at 1 mg/kg), its short blood distribution half-life of 180 seconds provides a sharp temporal window for labeling [6]. This rapid clearance permits sequential injection with a second vascular marker (like Hoechst 33342) to identify vessels that open or close over a defined time interval, revealing the dynamic nature of tumor perfusion [7].

Application
Selection Property
Validation Focus
Mitochondrial Imaging (Plants/Fungi)
Reported mitochondrial selectivity
Organelle co-staining specificity vs. ER markers
Tumor Vascular Perfusion
Spectral separation from Hoechst 33342
Dual-marker perfusion quantification in frozen sections
3D Spheroid Cell Sorting
Penetration gradient & low optimal dose
Depth-dependent FACS separation reproducibility
Pulse-Chase Perfusion
Short blood distribution half-life
Transient flow labeling window verification

Technical Documentation Hub

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